molecular formula C21H19NO4 B12329548 Fmoc-(S)-2-aminohex-4-ynoic acid

Fmoc-(S)-2-aminohex-4-ynoic acid

Cat. No.: B12329548
M. Wt: 349.4 g/mol
InChI Key: PVYRHLYBXKFNPL-IBGZPJMESA-N
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Description

Fmoc-(S)-2-aminohex-4-ynoic acid is a derivative of amino acids that is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino function, allowing for selective reactions at other sites of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-aminohex-4-ynoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling of Fmoc-protected amino acids onto a solid support. This method ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-aminohex-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry

Fmoc-(S)-2-aminohex-4-ynoic acid is widely used in the synthesis of peptides and proteins. Its Fmoc-protected form allows for selective deprotection and coupling reactions, making it a valuable tool in organic synthesis .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of bioactive peptides that can modulate biological pathways .

Medicine

This compound is used in the development of peptide-based drugs. These drugs have applications in treating various diseases, including cancer, diabetes, and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics .

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-aminohex-4-ynoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function, allowing for selective reactions at other sites. During peptide synthesis, the Fmoc group is removed by a base, typically piperidine, to expose the amino group for further coupling reactions . The alkyne group can participate in click chemistry reactions, forming triazoles that enhance the stability and bioactivity of the peptides .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These include Fmoc-protected glycine, alanine, and phenylalanine.

    Boc-protected amino acids: These include Boc-protected lysine and arginine.

Uniqueness

Fmoc-(S)-2-aminohex-4-ynoic acid is unique due to its alkyne group, which allows for additional chemical modifications through click chemistry. This feature is not present in other Fmoc-protected amino acids, making it a versatile building block for the synthesis of complex peptides and bioactive molecules .

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-ynoic acid

InChI

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1

InChI Key

PVYRHLYBXKFNPL-IBGZPJMESA-N

Isomeric SMILES

CC#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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